2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine
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Overview
Description
2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine is an organic compound with a complex aromatic structure It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: This compound can serve as a precursor for the synthesis of pharmaceutical agents, potentially exhibiting therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The methoxy group and the aromatic rings play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl structure but differs in the length and substitution of the ethanamine chain.
2-(4-Methoxyphenyl)ethylamine: Similar in structure but with a different substitution pattern on the phenyl ring.
Uniqueness
2-[3-(4-Methoxyphenyl)phenyl]ethan-1-amine is unique due to its specific substitution pattern and the presence of two aromatic rings connected by an ethanamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-15-7-5-13(6-8-15)14-4-2-3-12(11-14)9-10-16/h2-8,11H,9-10,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOLBCQUJCLFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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